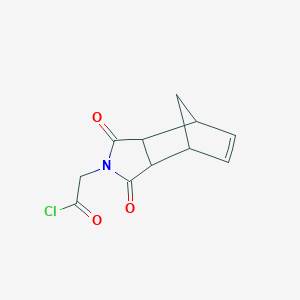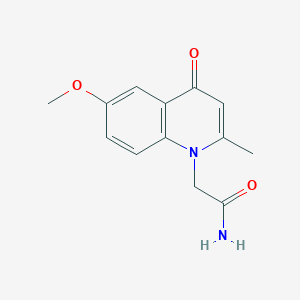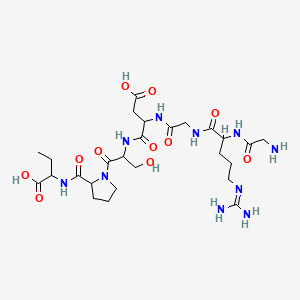
4,7-Methano-2H-isoindole-2-acetyl chloride, 1,3,3a,4,7,7a-hexahydro-1,3-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methano-2H-isoindole-2-acetyl chloride, 1,3,3a,4,7,7a-hexahydro-1,3-dioxo- is a complex organic compound known for its unique structural features and reactivity. This compound is characterized by a fused bicyclic system with a methano bridge, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Methano-2H-isoindole-2-acetyl chloride, 1,3,3a,4,7,7a-hexahydro-1,3-dioxo- typically involves the following steps:
Formation of the Isoindole Core: The initial step involves the cyclization of a suitable precursor to form the isoindole core. This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Methano Bridge: The methano bridge is introduced via a cycloaddition reaction, often using a suitable alkene or alkyne.
Acetylation: The acetyl chloride group is introduced through a reaction with acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the cyclization and acetylation reactions in a controlled environment.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetyl chloride group can be substituted with various nucleophiles, including amines and alcohols, to form amides and esters, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides, esters, or other substituted derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential use in the study of enzyme inhibition due to its reactive acetyl chloride group.
Medicine:
Drug Development: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Industry:
Polymer Chemistry: Utilized in the synthesis of specialized polymers with unique properties.
Mechanism of Action
The mechanism of action of 4,7-Methano-2H-isoindole-2-acetyl chloride, 1,3,3a,4,7,7a-hexahydro-1,3-dioxo- involves its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of amides and esters.
Molecular Targets and Pathways:
Nucleophilic Attack: The primary molecular target is the carbonyl carbon of the acetyl chloride group, which undergoes nucleophilic attack by amines, alcohols, or other nucleophiles.
Pathways: The compound can participate in pathways leading to the formation of amides, esters, and other derivatives.
Comparison with Similar Compounds
4,7-Methano-2H-isoindole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetyl chloride group.
4,7-Methano-2H-isoindole-2-methyl ester: Contains a methyl ester group instead of an acetyl chloride group.
Uniqueness:
Reactivity: The presence of the acetyl chloride group makes 4,7-Methano-2H-isoindole-2-acetyl chloride, 1,3,3a,4,7,7a-hexahydro-1,3-dioxo- more reactive compared to its carboxylic acid and ester counterparts.
Applications: Its unique reactivity profile allows for a broader range of chemical transformations, making it a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of 4,7-Methano-2H-isoindole-2-acetyl chloride, 1,3,3a,4,7,7a-hexahydro-1,3-dioxo-, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
26749-94-0 |
|---|---|
Molecular Formula |
C11H10ClNO3 |
Molecular Weight |
239.65 g/mol |
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetyl chloride |
InChI |
InChI=1S/C11H10ClNO3/c12-7(14)4-13-10(15)8-5-1-2-6(3-5)9(8)11(13)16/h1-2,5-6,8-9H,3-4H2 |
InChI Key |
HBZZHGGFHBUUOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B12117373.png)



![N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B12117396.png)




![3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12117412.png)


